3-Carbamoyl-5-nitrobenzoic acid

Übersicht

Beschreibung

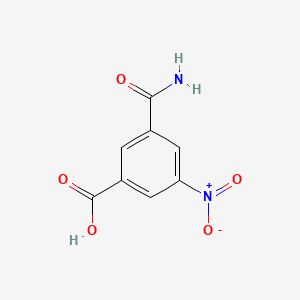

3-Carbamoyl-5-nitrobenzoic acid is an organic compound with the molecular formula C8H6N2O5 It is characterized by the presence of both a carbamoyl group and a nitro group attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamoyl-5-nitrobenzoic acid typically involves the nitration of 3-carbamoylbenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Carbamoyl-5-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Hydrolysis: The carbamoyl group can be hydrolyzed to form the corresponding carboxylic acid and ammonia.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon, iron powder, and hydrochloric acid.

Nucleophiles: Ammonia, amines, and other nucleophilic reagents.

Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 3-Carbamoyl-5-aminobenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Hydrolysis: 3-Carboxy-5-nitrobenzoic acid and ammonia.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has shown that 3-Carbamoyl-5-nitrobenzoic acid exhibits significant antimicrobial properties. In a study evaluating various nitrobenzoic acid derivatives, it was found that this compound displayed activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibacterial agent .

Anti-inflammatory Effects

Another promising application is in the realm of anti-inflammatory agents. In vitro studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines. This effect was particularly noted in macrophage cell lines where the compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . Such properties suggest potential therapeutic uses in treating inflammatory diseases.

Materials Science

Polymer Synthesis

this compound can be utilized as a building block in polymer chemistry. Its functional groups allow for incorporation into polymer chains, leading to materials with enhanced properties such as thermal stability and mechanical strength. For example, copolymers synthesized using this compound have shown improved resistance to UV radiation, making them suitable for applications in coatings and packaging materials .

Nanocomposite Development

The compound has also been investigated for use in nanocomposites. When combined with nanomaterials like graphene oxide, it enhances the electrical conductivity and mechanical properties of the resulting composite materials. This application is particularly relevant in the development of advanced sensors and electronic devices .

Analytical Chemistry

Chromatographic Applications

In analytical chemistry, this compound serves as a useful reagent in chromatographic techniques. It is employed in high-performance liquid chromatography (HPLC) methods for the separation and quantification of various analytes due to its ability to form stable complexes with metal ions. This property is particularly useful in environmental monitoring where trace metal analysis is crucial .

Table 1: Summary of Applications

Wirkmechanismus

The mechanism by which 3-Carbamoyl-5-nitrobenzoic acid exerts its effects depends on the specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components, influencing various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Carboxy-5-nitrobenzoic acid

- 3-Aminobenzoic acid

- 5-Nitroanthranilic acid

Uniqueness

3-Carbamoyl-5-nitrobenzoic acid is unique due to the presence of both a carbamoyl and a nitro group on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to similar compounds that may lack one of these groups.

Biologische Aktivität

3-Carbamoyl-5-nitrobenzoic acid (C8H6N2O5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a carbamoyl group and a nitro group attached to a benzoic acid framework. Its molecular structure can be represented as follows:

- Molecular Formula : C8H6N2O5

- CAS Number : 22749366

This compound's unique structure contributes to its biological properties, particularly its ability to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

In Vitro Studies

In vitro studies have demonstrated that this compound inhibits BuChE with varying IC50 values depending on structural modifications. For example, one study reported IC50 values ranging from 1.6 to 13 µM for different derivatives of carbamate-based inhibitors . This highlights the potential for structural optimization to enhance inhibitory potency.

Case Studies

- Alzheimer's Disease Models : In models simulating Alzheimer's disease, this compound derivatives showed promise in improving cognitive function through cholinesterase inhibition. These findings suggest a potential role for this compound in developing treatments aimed at enhancing cholinergic transmission in neurodegenerative conditions .

- Antibacterial Efficacy : A series of experiments evaluated the antibacterial efficacy of this compound against resistant strains such as Staphylococcus aureus. The minimal inhibitory concentrations (MICs) were found to be effective at low concentrations (<0.03125–0.25 µg/mL), indicating strong antibacterial potential .

Table 1: Biological Activity Overview

| Activity Type | Mechanism | IC50/Effectiveness |

|---|---|---|

| Cholinesterase Inhibition | Inhibits BuChE | 1.6 - 13 µM |

| Antibacterial | Interferes with DNA gyrase | MIC < 0.03125 µg/mL |

| Anti-inflammatory | Modulates inflammatory pathways | Not specified |

Eigenschaften

IUPAC Name |

3-carbamoyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O5/c9-7(11)4-1-5(8(12)13)3-6(2-4)10(14)15/h1-3H,(H2,9,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXFKMQTIGVLEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628039 | |

| Record name | 3-Carbamoyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90196-48-8 | |

| Record name | 3-Carbamoyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-carbamoyl-5-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.